molecular formula C19H23N3O3S B6452196 2-[1-(2-phenoxyethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine CAS No. 2549066-76-2

2-[1-(2-phenoxyethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine

Cat. No.: B6452196
CAS No.: 2549066-76-2
M. Wt: 373.5 g/mol
InChI Key: XFQRLQGYRXABMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic octahydropyrrolo[2,3-c]pyrrole core, with a 2-pyridyl substituent at the 5-position and a 2-phenoxyethanesulfonyl group at the 1-position.

Properties

IUPAC Name

1-(2-phenoxyethylsulfonyl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-26(24,13-12-25-17-6-2-1-3-7-17)22-11-9-16-14-21(15-18(16)22)19-8-4-5-10-20-19/h1-8,10,16,18H,9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQRLQGYRXABMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)S(=O)(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[1-(2-phenoxyethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, employing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[1-(2-phenoxyethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its ability to bind to specific proteins or enzymes.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The binding of the compound to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The octahydropyrrolo[2,3-c]pyrrole scaffold is shared across analogs, but sulfonyl substituents and pyridine modifications differentiate them:

Table 1: Key Structural Differences
Compound Name Sulfonyl Group Substituent Pyridine Substituent
Target Compound 2-Phenoxyethyl None (plain pyridine)
2-[1-(2-Phenylethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine Phenylethyl 5-Trifluoromethyl
2-[1-(3-Chloro-2-methylbenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine 3-Chloro-2-methylphenyl None
5-(Trifluoromethyl)-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine 1,3,5-Trimethylpyrazole 5-Trifluoromethyl

Impact of Sulfonyl Group Variations

  • Target Compound: The 2-phenoxyethyl group introduces an ether linkage, enhancing hydrophilicity compared to purely aromatic sulfonyl groups. This may improve aqueous solubility but reduce membrane permeability .
  • Chlorinated Benzenesulfonyl Analog : The 3-chloro-2-methyl group introduces steric bulk and electron-withdrawing effects, which could enhance metabolic stability by protecting the sulfonamide bond from enzymatic cleavage .
  • Trimethylpyrazole Sulfonyl Analog : The heteroaromatic pyrazole group may engage in hydrogen bonding or π-π stacking, influencing target selectivity .

Pyridine Ring Modifications

  • The plain pyridine in the target compound and the 3-chloro-2-methylbenzenesulfonyl analog simplifies synthetic routes but may reduce potency compared to trifluoromethylated derivatives.

Pharmacokinetic and Pharmacodynamic Considerations

  • Lipophilicity: The target compound’s phenoxyethyl group may balance solubility and permeability better than purely aromatic sulfonyl analogs .
  • Metabolic Stability : Chlorinated and sterically hindered sulfonyl groups (e.g., ) likely resist oxidative metabolism compared to the target compound’s ether-containing sidechain.
  • Target Engagement : Trifluoromethylpyridine derivatives are hypothesized to exhibit stronger target binding due to enhanced hydrophobic and electronic interactions.

Research and Development Implications

  • Medicinal Chemistry : The target compound’s ether-linked sulfonyl group offers a unique profile for optimizing solubility and CNS penetration.
  • Comparative Limitations : Lack of trifluoromethyl or halogen substituents on the pyridine ring may limit potency relative to analogs , necessitating further structural optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.